2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine
Description
Properties
Molecular Formula |
C56H34N8O4 |
|---|---|
Molecular Weight |
882.9 g/mol |
IUPAC Name |
6,15,24,33-tetraphenoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C56H34N8O4/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53/h1-32H,(H2,57,58,59,60,61,62,63,64) |
InChI Key |
YQCQRPXVCLGQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)N=C8C9=C(C=CC(=C9)OC1=CC=CC=C1)C(=N8)N=C3N4)OC1=CC=CC=C1)C1=C5C=C(C=C1)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,6-Diphenoxyphthalonitrile Precursors
The 3,6-diphenoxyphthalonitrile is typically prepared via nucleophilic aromatic substitution or cross-coupling reactions starting from 3,6-dihalophthalonitrile derivatives:
- Nucleophilic Aromatic Substitution (SNAr): Reaction of 3,6-dichlorophthalonitrile with phenol derivatives under basic conditions to substitute chlorine atoms with phenoxy groups.
- Suzuki Cross-Coupling: An alternative method involves coupling 3,6-bis(trifluoromethanesulfonyloxy)phthalonitrile with phenylboronic acid in the presence of palladium catalysts to install phenyl or phenoxy substituents.
These methods yield the key diphenoxyphthalonitrile intermediate necessary for subsequent cyclization.
Cyclotetramerization to Form the Phthalocyanine Core
The cyclotetramerization step involves heating the diphenoxyphthalonitrile under high-temperature conditions (typically 150-200°C) in the presence of a metal salt or template agent:
- Metal-Templated Cyclization: Metal salts such as zinc acetate, cobalt chloride, or vanadyl acetylacetonate serve as templates, coordinating to the nitrogen atoms of the phthalonitrile to facilitate ring closure and macrocycle formation.
- Base-Mediated Cyclization: In the absence of metal templates, strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the tetramerization.
For 2,9,16,23-tetraphenoxy substitution, the steric hindrance from phenoxy groups reduces yields compared to less bulky alkyl-substituted analogs. The reaction typically produces a mixture of positional isomers due to the substitution pattern, but the 2,9,16,23-tetrasubstituted isomer is predominant.
Metallation to Obtain Metal Complexes
Metal complexes of 2,9,16,23-tetraphenoxyphthalocyanine, such as vanadyl complexes, are prepared by:
- Direct cyclotetramerization in the presence of the metal salt (e.g., vanadyl acetylacetonate).
- Post-synthetic metallation by reacting the metal-free phthalocyanine with metal salts under reflux.
The vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is reported with high purity (98%) and has been used in composite materials with fullerenes for electronic applications.
Research Findings and Yields
The bulky phenoxy substituents increase solubility in organic solvents but complicate the synthesis due to steric effects, often resulting in lower yields and requiring optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can also be performed to modify the compound’s electronic structure.
Substitution: The phenoxy groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phthalocyanine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance solubility or reactivity.
Scientific Research Applications
Chemical Applications
Catalysis : VOPcPhO is utilized as a catalyst in various organic reactions due to its unique electronic properties. Its ability to facilitate electron transfer makes it suitable for promoting reactions that require efficient charge transport.
Chemical Reactions : The compound can undergo multiple types of reactions:
- Oxidation : It can be oxidized to form different oxidation states of vanadium.
- Reduction : Reduction processes can convert the vanadyl group to other vanadium species.
- Substitution : The phenoxy groups can be substituted with other functional groups under specific conditions .
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of vanadium(V) species |
| Reduction | Conversion of vanadyl to other vanadium forms |
| Substitution | Replacement of phenoxy groups with other functional groups |
Biological Applications
Photodynamic Therapy (PDT) : VOPcPhO has shown promise as an anticancer agent in PDT. Upon light activation, it generates singlet oxygen, which can induce apoptosis in cancer cells. The efficiency of VOPcPhO in this context is attributed to its ability to produce reactive oxygen species upon light exposure .
Antimicrobial Properties : Research has indicated that VOPcPhO may possess antimicrobial properties, making it a candidate for drug delivery systems aimed at targeting bacterial infections.
Industrial Applications
Organic Solar Cells : VOPcPhO is extensively used in the production of organic solar cells. Its role as a p-type material allows it to accept electrons from donor materials, facilitating the generation of electricity through the photovoltaic effect .
Humidity Sensors : Recent studies have demonstrated that VOPcPhO can be employed in humidity sensors. Its response time and recovery time are favorable compared to other materials, making it suitable for environmental monitoring applications .
| Application | Description |
|---|---|
| Organic Solar Cells | Acts as a p-type material for electron transport |
| Humidity Sensors | Exhibits rapid response and recovery times |
Photodynamic Therapy Case Study
A study investigated the efficacy of VOPcPhO in PDT against various cancer cell lines. Results indicated that upon irradiation with light at specific wavelengths, VOPcPhO effectively generated singlet oxygen, leading to significant cell death in targeted cancer cells. The study highlighted the importance of optimizing light exposure and concentration for maximizing therapeutic effects .
Humidity Sensor Development
Research focused on developing a humidity sensor using VOPcPhO demonstrated that the compound's unique properties allowed for quick adsorption and desorption of water vapor. The sensor exhibited a response time of approximately 6 seconds and a recovery time of about 4 seconds when exposed to varying humidity levels. This efficiency positions VOPcPhO as a promising material for future sensor technologies .
Mechanism of Action
The mechanism of action of 2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells. The phenoxy groups enhance the compound’s solubility and cellular uptake, improving its efficacy in biological applications.
Comparison with Similar Compounds
Substituent-Driven Comparisons
Key Insights :
- Phenoxy vs. Phenylthio: Phenylthio groups in ZnPc enhance photodynamic activity due to better light absorption and singlet oxygen generation compared to phenoxy-substituted TPPc .
- Bulkiness : tert-Butyl substituents in copper phthalocyanines reduce aggregation in lipid membranes, critical for biosensor stability .
- Solubility : Octabutoxy derivatives exhibit superior solubility in polar solvents, enabling uniform thin films for electronic devices .
Metal Center Comparisons
Key Insights :
- Degradation : Nickel phthalocyanines release metal ions faster than vanadyl analogs under ultrasonic treatment, impacting environmental stability .
- Photodynamic Efficiency : Zinc centers in ZnPc exhibit superior reactive oxygen species (ROS) generation, making them ideal for antimicrobial applications .
Structural and Functional Comparisons
| Property | VOPcPhO | ZnPc | Octabutoxy-phthalocyanine |
|---|---|---|---|
| Bandgap (eV) | ~1.8 | ~1.6 | ~2.1 |
| Solubility | Moderate (chloroform) | Low (requires nanoemulsions) | High (polar solvents) |
| Nanostructure Formation | Nanotubes (200 nm) | Nanoemulsions | Amorphous films |
| Photoluminescence | Quenched in composites | Strong ROS emission | Weak emission |
Data Sources :
Biological Activity
2,9,16,23-Tetraphenoxy-29H,31H-phthalocyanine (VOPcPhO) is a synthetic compound belonging to the phthalocyanine family, known for its unique structural properties and potential applications in various fields including phototherapy and antimicrobial treatments. This article reviews the biological activities associated with VOPcPhO, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
VOPcPhO is characterized by a central phthalocyanine core with four phenoxy groups attached. This structure enhances its solubility and bioavailability, making it suitable for biomedical applications. The compound can be synthesized using various methods, including templating techniques that combine it with other materials to enhance its properties .
1. Antimicrobial Activity
VOPcPhO has demonstrated significant antimicrobial properties, particularly through photodynamic therapy (PDT). Studies indicate that phthalocyanines can effectively target Gram-positive bacteria, providing a promising alternative to traditional antibiotics amid rising antibiotic resistance . The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, which leads to microbial cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 5 µM | ROS generation |
| Escherichia coli | 10 µM | Membrane disruption |
2. Photodynamic Therapy Applications
The compound's strong absorption in the near-infrared region makes it suitable for use in PDT for cancer treatment. Research has shown that VOPcPhO can be effectively used to target tumor cells while minimizing damage to surrounding healthy tissue . The delivery of VOPcPhO through nanoparticle formulations has been explored to improve its therapeutic efficacy and biodistribution.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of VOPcPhO. In vitro studies using various cancer cell lines have shown that VOPcPhO exhibits selective cytotoxic effects on cancer cells while sparing normal cells. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 4.5 | 5.0 |
| MCF-7 (breast cancer) | 6.0 | 4.0 |
These findings suggest that VOPcPhO could be a viable candidate for targeted cancer therapies .
Case Studies
Recent studies have highlighted the potential of VOPcPhO in clinical settings:
- A study published in Photodiagnosis and Photodynamic Therapy reported successful tumor reduction in animal models when treated with VOPcPhO under light irradiation, demonstrating its effectiveness as a photosensitizer .
- Another investigation focused on the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, indicating a synergistic effect that could improve treatment outcomes .
Q & A
Q. What are the optimal synthetic routes for 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclotetramerization of phenoxy-substituted phthalonitrile precursors under inert atmospheres. Key parameters include:
- Catalyst selection : Use metal templates (e.g., Mg, Al) to direct macrocycle formation .
- Solvent system : High-boiling solvents like dimethylformamide (DMF) or quinoline enhance solubility and reaction homogeneity .
- Temperature control : Reactions at 180–220°C for 12–24 hours improve cyclization efficiency but may require post-synthetic purification via column chromatography or Soxhlet extraction to remove oligomeric byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this phthalocyanine derivative?
Methodological Answer:
- UV-Vis-NIR spectroscopy : Identifies Q-band absorption (~650–750 nm) and aggregates via solvent-dependent spectral shifts (e.g., monomeric vs. dimeric forms in toluene vs. DMF) .
- Mass spectrometry (MALDI-TOF) : Confirms molecular weight (theoretical: ~1,091.38 g/mol) and detects metal-free or metallated species .
- Cyclic voltammetry : Reveals redox activity (e.g., oxidation potentials at +0.8 V vs. Ag/AgCl) for assessing electronic properties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photophysical data (e.g., fluorescence quantum yield discrepancies)?
Methodological Answer: Discrepancies often arise from:
- Aggregation effects : Use temperature-controlled spectroscopy and solvent additives (e.g., pyridine) to disaggregate molecules .
- Sample purity : Validate via HPLC or TLC; trace metal ions (e.g., Fe³⁺) from synthesis can quench fluorescence .
- Instrument calibration : Cross-check quantum yields using reference standards (e.g., Rhodamine 6G) .
Q. What experimental designs are recommended for evaluating this compound’s stability in optoelectronic applications (e.g., perovskite solar cells)?
Methodological Answer:
- Accelerated aging tests : Expose thin films to 85°C/85% humidity for 500+ hours, monitoring UV-Vis absorption and XRD to detect degradation .
- Electrochemical impedance spectroscopy (EIS) : Assess charge recombination resistance under continuous illumination .
- Dopant screening : Test Lewis bases (e.g., tert-butylpyridine) to stabilize the phthalocyanine/perovskite interface .
Q. How can solubility limitations in polar solvents be overcome for device fabrication?
Methodological Answer:
- Peripheral functionalization : Introduce sulfonic acid or polyethylene glycol (PEG) groups to enhance aqueous compatibility .
- Nanoparticle dispersion : Use sonication with surfactants (e.g., PVP) to create stable colloidal suspensions .
- Co-processing : Blend with polymers (e.g., PMMA) to improve film-forming properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
